molecular formula C23H30O4 B146055 17-phenyl trinor-13,14-dihydro Prostaglandin A2 CAS No. 130209-80-2

17-phenyl trinor-13,14-dihydro Prostaglandin A2

Cat. No. B146055
CAS RN: 130209-80-2
M. Wt: 370.5 g/mol
InChI Key: ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-phenyl trinor-13,14-dihydro Prostaglandin A2 is a synthetic prostaglandin (PG) analog . Its biological activity has not been widely reported . It shares similar lower side chain features with the PGF 2α analog latanoprost, which has been approved as a pharmaceutical for the treatment of glaucoma .


Molecular Structure Analysis

The molecular formula of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 is C23H30O4 . The formal name is 9-oxo-15R-hydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,10-dien-1-oic acid .


Physical And Chemical Properties Analysis

The compound has a formula weight of 370.5 . It is soluble in DMF, DMSO, and ethanol . The compound is stored at -20°C and is stable for at least 1 year .

Scientific Research Applications

Glaucoma Treatment

The PGF2α analog latanoprost, which bears the same lower side chain features as 17-phenyl trinor-13,14-dihydro Prostaglandin A2, has been approved as a pharmaceutical for the treatment of glaucoma . This suggests that 17-phenyl trinor-13,14-dihydro Prostaglandin A2 could potentially be used in similar applications.

Reduction of Local Irritant Side Effects

Some 17-phenyl trinor prostaglandin F2α derivatives, where the 13,14-double bond has been hydrogenated, retain relatively good potency but show a significantly reduced incidence of local irritant side effects . This property could make 17-phenyl trinor-13,14-dihydro Prostaglandin A2 a candidate for treatments where minimizing side effects is crucial.

Lipid Biochemistry Research

Given that prostaglandins are a type of lipid, 17-phenyl trinor-13,14-dihydro Prostaglandin A2 could be used in lipid biochemistry research . It could serve as a reference compound or be used to study the function and metabolism of prostaglandins.

Cyclooxygenase Pathway Research

Prostaglandins are part of the cyclooxygenase pathway . Therefore, 17-phenyl trinor-13,14-dihydro Prostaglandin A2 could be used in research related to this pathway, which is involved in inflammation and other physiological processes.

Pharmaceutical Development

The structural similarity of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 to other prostaglandin analogs that have been approved for medical use suggests that it could be a starting point for the development of new pharmaceuticals .

Prostanoid Research

As a prostanoid, 17-phenyl trinor-13,14-dihydro Prostaglandin A2 could be used in research related to these biologically active lipids .

Safety and Hazards

The product is not intended for human or veterinary use .

properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl trinor-13,14-dihydro Prostaglandin A2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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